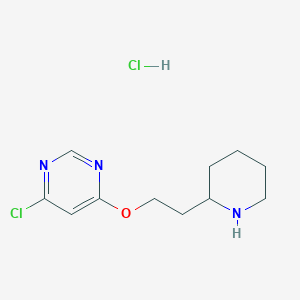

4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride

描述

Crystallographic Characterization of Pyrimidine-Piperidine Hybrid Architecture

The crystallographic structure of 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride reveals a sophisticated molecular architecture characterized by the integration of two distinct heterocyclic systems. The pyrimidine ring system serves as the central scaffold, with nitrogen atoms positioned at the 1 and 3 positions according to standard pyrimidine nomenclature. The molecular formula of C₁₁H₁₇Cl₂N₃O indicates the presence of seventeen hydrogen atoms, eleven carbon atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom, creating a molecular weight of 278.18 grams per mole.

The pyrimidine core structure exhibits planar geometry characteristic of aromatic six-membered rings containing nitrogen heteroatoms. Crystallographic data demonstrates that the chlorine substituent occupies the 4-position of the pyrimidine ring, while the ethoxy-piperidine substituent is attached at the 6-position through an oxygen bridge. This substitution pattern creates an asymmetric distribution of electron density around the pyrimidine ring, influencing both the electronic properties and the overall molecular geometry.

The piperidine ring system adopts a chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated rings. The piperidine nitrogen atom maintains its characteristic basic properties while being incorporated into the overall molecular framework through the ethoxy linker. The chair conformation of the piperidine ring results in specific spatial arrangements where certain carbon atoms are displaced from the mean plane of the ring system, creating distinct axial and equatorial positions that influence the overall three-dimensional structure.

Intermolecular interactions within the crystal lattice are facilitated by hydrogen bonding networks involving the hydrochloride counterion. The chloride anion forms specific hydrogen bonds with available hydrogen atoms on the piperidine nitrogen and potentially with hydrogen atoms on the ethoxy linker, contributing to the overall crystal stability and packing efficiency.

属性

IUPAC Name |

4-chloro-6-(2-piperidin-2-ylethoxy)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O.ClH/c12-10-7-11(15-8-14-10)16-6-4-9-3-1-2-5-13-9;/h7-9,13H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNQBCPBZOKHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC2=CC(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219967-20-0 | |

| Record name | Pyrimidine, 4-chloro-6-[2-(2-piperidinyl)ethoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthesis of 4-Chloro-6-ethoxypyrimidine Derivatives

A closely related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, is synthesized by nucleophilic aromatic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature (~20 °C) for 2 hours, yielding the mono-substituted product in 89% yield. This reaction proceeds smoothly and selectively replaces the chlorine at the 6-position with an ethoxy group.

This approach suggests that the ethoxy substitution at the 6-position of the pyrimidine ring can be efficiently achieved by reacting 4,6-dichloropyrimidine derivatives with alkoxide nucleophiles under mild conditions.

Introduction of the 2-(piperidin-2-yl)ethoxy Side Chain

The critical step for preparing 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine involves the substitution of the 6-position chlorine with the 2-(piperidin-2-yl)ethoxy group.

- The 2-(piperidin-2-yl)ethoxy substituent can be introduced by nucleophilic aromatic substitution using the corresponding alkoxide or phenolate derived from 2-(piperidin-2-yl)ethanol or a protected derivative.

- The reaction is typically conducted in polar aprotic or protic solvents (e.g., ethanol, DMF) at controlled temperatures to avoid decomposition and side reactions.

- The reaction progress is monitored by TLC or HPLC until complete consumption of the starting dichloropyrimidine.

Chlorination of Hydroxypyrimidine Intermediates

In related pyrimidine syntheses, chlorination of hydroxypyrimidine intermediates is achieved using phosphorus oxychloride (POCl3) and triethylamine under reflux conditions overnight. The reaction generates the chloro-substituted pyrimidine and is followed by quenching in ice-water, extraction with ethyl acetate, washing, drying, and purification.

This method is applicable for converting 4-hydroxy or 6-hydroxy pyrimidines into their corresponding chloro derivatives, which are key intermediates for further substitution.

Purification and Isolation

- After completion of reactions, the crude product is typically extracted with organic solvents such as ethyl acetate.

- Washing with saturated brine (common salt water) removes water-soluble impurities.

- Drying agents like anhydrous sodium sulfate (Na2SO4) are used to remove residual moisture.

- The product is concentrated under reduced pressure at low temperatures to avoid volatility loss.

- Further purification is achieved by silica gel chromatography or recrystallization under controlled temperature conditions.

Representative Reaction Scheme and Data Table

Additional Notes and Research Findings

- The reaction pH is carefully controlled between 8-9 during extraction to optimize product stability and yield.

- Low temperature during concentration and drying is critical due to the volatility of intermediates and final products.

- Microwave-assisted synthesis has been explored for related pyrimidine derivatives to improve reaction rates and yields.

- Palladium-catalyzed cross-coupling and reductive amination methods are alternative synthetic approaches for related fused pyrimidine compounds but are less relevant for this specific compound.

化学反应分析

Types of Reactions

4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids.

Common Reagents and Conditions

Substitution: Sodium methoxide, potassium tert-butoxide

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

Substitution: Formation of various substituted pyrimidine derivatives

Oxidation: Formation of piperidin-2-one derivatives

Reduction: Formation of reduced piperidine derivatives

科学研究应用

Drug Development

The compound serves as a crucial building block in synthesizing pharmaceuticals targeting various diseases:

- Neurological Disorders : Its structural similarity to neuroactive compounds suggests potential therapeutic effects in treating conditions like Alzheimer's and Parkinson's disease.

- Infectious Diseases : Preliminary studies indicate its effectiveness against certain bacterial strains, positioning it as a candidate for developing new antibiotics.

Molecular Biology

4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride is utilized in molecular biology research due to its ability to interact with nucleic acids:

- DNA/RNA Binding : The compound can bind to DNA and RNA, influencing their stability and function, which is critical for studies involving gene expression and regulation.

Agriculture

The compound has shown promise as a pesticide:

- Pesticidal Activity : Research indicates effectiveness against various plant pathogens, making it a potential candidate for agricultural applications to enhance crop protection.

Material Science

In material science, this compound is explored for developing advanced materials:

- Chemical Properties : Its unique structure imparts specific chemical properties that can be harnessed to create innovative materials with tailored functionalities.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antibacterial Activity | Neuroactivity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 6-Chloro-4-pyrimidinyl 3-piperidinyl ether | High | Moderate | Moderate |

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | High | Yes | Yes |

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics, indicating its potential as an antibacterial agent.

Neuroprotective Effects

Research has indicated that derivatives of this compound may protect neuronal cells from oxidative stress. This suggests its applicability in neurodegenerative diseases where oxidative damage plays a critical role.

作用机制

The mechanism of action of 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Table 1: Key Structural Analogues and Properties

Key Observations:

- Substituent Position : The piperidine ring’s position (e.g., piperidin-2-yl vs. piperidin-4-yl in ) influences steric and electronic interactions with biological targets. Piperidin-2-yl’s spatial orientation may enhance binding to hydrophobic pockets in kinases .

- Functional Groups : The chloro group at position 4 is conserved in most analogues, critical for electrophilic reactivity. Methylthio (in ) or ethoxy groups (in ) at position 2/4 modulate solubility and stability.

- Aromatic vs.

Pharmacological and Physicochemical Properties

- Lipophilicity : The hydrochloride salt improves aqueous solubility compared to free bases. Piperidine-containing derivatives (e.g., ) exhibit higher logP values than phenyl-substituted analogues (), affecting membrane permeability.

- Target Selectivity : Piperidine and piperazine derivatives () are often designed for kinase inhibition (e.g., EGFR, VEGFR) due to their ability to occupy ATP-binding pockets .

- Metabolic Stability : Methylthio groups () resist oxidative metabolism better than ethoxy groups, enhancing in vivo half-life .

生物活性

4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesis, and therapeutic applications based on diverse scientific literature.

- Molecular Formula : CHClNO

- Molecular Weight : 292.20 g/mol

- CAS Number : 1286208-22-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases.

-

Anticancer Activity :

- Research indicates that compounds with a pyrimidine core exhibit cytotoxic effects against various cancer cell lines. The presence of the piperidine moiety enhances binding affinity to target proteins, potentially improving therapeutic efficacy .

- In vitro studies have shown that derivatives similar to this compound can inhibit key pathways in cancer cells, leading to apoptosis and reduced proliferation .

-

Neuroprotective Effects :

- The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .

- Additionally, studies suggest that compounds with similar structures possess antioxidant properties, which may protect neuronal cells from oxidative stress .

Case Study 1: Anticancer Efficacy

In a study examining the effects of piperidine derivatives on hypopharyngeal tumor cells (FaDu), it was found that certain analogs exhibited superior cytotoxicity compared to traditional chemotherapeutics like bleomycin. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the potential of this compound as a candidate for cancer therapy .

Case Study 2: Alzheimer's Disease

A research team evaluated a series of piperidine-based compounds for their dual inhibition of AChE and butyrylcholinesterase (BuChE). The results indicated that these compounds not only inhibited cholinesterases effectively but also demonstrated neuroprotective effects by reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of piperidine derivatives:

- Inhibition Potency : Compounds with specific substitutions on the piperidine ring showed enhanced potency against cancer cell lines and improved selectivity for AChE inhibition.

- Binding Affinity : The introduction of halogens (like chlorine) at strategic positions on the pyrimidine ring has been shown to increase binding affinity to target proteins involved in tumor growth and neurodegeneration .

Data Table: Biological Activity Overview

常见问题

Q. What safety protocols are essential when handling 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride in laboratory settings?

- Methodological Answer : Strict safety measures include:

- PPE : Wear protective goggles, gloves, and lab coats to avoid skin contact. Use NIOSH-certified respirators if aerosolization is possible .

- Containment : Perform reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .

- Waste Management : Segregate hazardous waste (e.g., reaction byproducts, contaminated solvents) and dispose via certified chemical waste handlers to prevent environmental contamination .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : A common route involves nucleophilic substitution :

Intermediate Preparation : React 4,6-dichloropyrimidine with 2-(piperidin-2-yl)ethanol under basic conditions (e.g., NaH in THF) to substitute the 6-chloro group .

Purification : Use silica gel column chromatography (e.g., chloroform:methanol:NH₄OH = 96:4:0.4) to isolate the product. Confirm purity via HPLC (>98%) .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq nucleophile) and temperature (60–80°C) to minimize side products .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include pyrimidine protons (δ 8.2–8.5 ppm) and piperidine CH₂ groups (δ 1.5–2.8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 287.1 (calculated for C₁₁H₁₆ClN₃O⁺) .

- Purity Assessment : HPLC with C18 columns (acetonitrile:water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis conditions for this compound?

- Methodological Answer : Apply response surface methodology (RSM) to identify critical variables:

- Factors : Temperature, reaction time, nucleophile equivalents.

- Responses : Yield, purity, byproduct formation.

- Example DOE Table :

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 70 |

| Equivalents | 1.2 | 1.8 | 1.5 |

| Time (h) | 4 | 8 | 6 |

Q. How can researchers address contradictory biological activity data in pyrimidine derivatives?

- Methodological Answer :

- Mechanistic Studies : Use kinase inhibition assays (e.g., IC₅₀ profiling) to differentiate target specificity vs. off-target effects .

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., chloro vs. methoxy groups) and correlate with activity trends .

- Data Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. What computational methods aid in designing reaction pathways for pyrimidine derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. Example: Ethanol improves nucleophilic substitution efficiency by 20% vs. DMF .

Q. What strategies are effective for impurity profiling and control during synthesis?

- Methodological Answer :

- LC-MS/MS Identification : Detect impurities like 4-chloro-6-hydroxypyrimidine (common hydrolysis byproduct) .

- Process Controls :

- Temperature Modulation : Keep reactions <80°C to suppress decomposition.

- In-line Monitoring : Use PAT tools (e.g., FTIR) to track intermediate formation in real time .

- Purification : Recrystallization from ethanol/water (1:3) reduces impurities to <0.5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。